1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde is a complex organic compound with a unique structure that combines a pyrazole ring with an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common approach starts with the preparation of the isoindoline derivative, followed by the formation of the pyrazole ring and subsequent functionalization to introduce the aldehyde group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimization of the reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides), and bases (e.g., sodium hydride).
Major Products
Oxidation: 1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid.
Reduction: 1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoindoline and pyrazole moieties can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
N-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Contains an amide group instead of the pyrazole ring.
tert-Butyl 1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylcarbamate: Features a carbamate group instead of the pyrazole ring.
Uniqueness
1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde is unique due to the combination of the pyrazole ring and isoindoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
1-tert-butyl-3-[(1,3-dioxoisoindol-2-yl)methyl]pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H17N3O3/c1-17(2,3)20-8-11(10-21)14(18-20)9-19-15(22)12-6-4-5-7-13(12)16(19)23/h4-8,10H,9H2,1-3H3 |
InChI Key |
UFQRFUKKUACAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)CN2C(=O)C3=CC=CC=C3C2=O)C=O |
Origin of Product |
United States |
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